molecular formula C5H3ClN2O3 B019288 5-Chloro-2-hydroxy-3-nitropyridine CAS No. 21427-61-2

5-Chloro-2-hydroxy-3-nitropyridine

Cat. No.: B019288
CAS No.: 21427-61-2
M. Wt: 174.54 g/mol
InChI Key: QVGQNICXNZMXQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-nitropyridine typically involves the nitration of 2-chloropyridine followed by hydrolysis. One common method includes the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid to yield 5-chloro-2-nitropyridine, which is then hydrolyzed to form this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during nitration and using concentrated acids to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-hydroxy-3-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 3-Hydroxy-2-nitropyridine
  • 2-Hydroxy-5-nitropyridine

Comparison: 5-Chloro-2-hydroxy-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom at the 5-position and the nitro group at the 3-position makes it more reactive in nucleophilic substitution reactions compared to 2-hydroxy-5-nitropyridine .

Properties

IUPAC Name

5-chloro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGQNICXNZMXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289794
Record name 5-Chloro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21427-61-2
Record name 21427-61-2
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Synthesis routes and methods

Procedure details

2-Amino-5-chloropyridine (12.8 g., 0.1 mole) was added to 50 ml. of concentrated sulfuric acid. To this was slowly added with stirring 25 ml. of concentrated nitric acid. After the exothermic reaction subsided, the mixture was cooled and poured onto ice. The precipitate was collected and added to a mixture of 12 ml. of concentrated sulfuric acid and 150 ml. of water. To this solution cooled to 0° C., was added 7 g. of sodium nitrite portionwise and the resulting mixture was allowed to warm spontaneously to room temperature. After cooling the precipitate was collected and recrystallized from dimethyl formamideethanol to give 5-chloro-3-nitro-2-pyridone, m.p. 225-227.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the vibrational spectra of CHNP?

A1: Analyzing the Fourier Transform infrared (FT-IR) and FT-Raman spectra of CHNP provides valuable insights into its molecular vibrations and structural characteristics. [] Researchers use this information to confirm the presence of specific functional groups and understand the molecule's overall geometry. By comparing experimental spectra with those obtained from computational methods like Density Functional Theory (DFT), scientists can validate their theoretical models and gain a deeper understanding of the compound's behavior. []

Q2: How do researchers use computational chemistry to study CHNP?

A2: Computational methods like DFT employing the B3LYP/6–311++G(d,p) basis set help predict various molecular properties of CHNP. [] This includes determining optimized geometries, vibrational frequencies, and thermodynamic properties like entropy and heat capacity. [] These calculations provide valuable data for understanding the molecule's stability, reactivity, and potential applications. Additionally, researchers can investigate the compound's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, to understand its potential for charge transfer and related properties. []

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